molecular formula C7H13NO4 B045003 methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate CAS No. 116909-58-1

methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

Cat. No. B045003
M. Wt: 175.18 g/mol
InChI Key: DTTVJFYENZGXEP-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as L-threo-3,4-dihydroxyphenylserine methyl ester and is a derivative of L-DOPA, a precursor of dopamine. In

Mechanism Of Action

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate acts as a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and can cross the blood-brain barrier. Once in the brain, it can be taken up by dopaminergic neurons and converted to dopamine, leading to an increase in dopamine levels.

Biochemical And Physiological Effects

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase dopamine levels in the brain, leading to improvements in motor function and mood. It has also been shown to have neuroprotective effects and can protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of in vitro and in vivo assays. However, it also has some limitations. It can be unstable in solution and can degrade over time, leading to inconsistent results. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate. One area of research is the development of more stable derivatives that can be used in long-term studies. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters and signaling pathways in the brain.
In conclusion, methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of neurological and psychiatric disorders.

Synthesis Methods

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate can be synthesized by the reaction of L-DOPA methyl ester hydrochloride with sodium nitrite, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and can be used in the treatment of Parkinson's disease. It has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

CAS RN

116909-58-1

Product Name

methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m1/s1

InChI Key

DTTVJFYENZGXEP-DPYQTVNSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N

SMILES

COC(=O)C1CC(C(C1O)O)N

Canonical SMILES

COC(=O)C1CC(C(C1O)O)N

Origin of Product

United States

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